molecular formula C24H24N4O4S B11266977 2-((2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide

2-((2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11266977
M. Wt: 464.5 g/mol
InChI Key: IAQQPPVJEKLXCL-UHFFFAOYSA-N
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Description

2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the acetamide linkage .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Known for their optical properties and used in fluorescent probes.

    Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors with potential anti-cancer applications.

    Pyrazolo[1,5-a]pyridazinones: Explored for their pharmacological activities .

Uniqueness

2-{[2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trimethoxyphenyl group, for example, can enhance its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C24H24N4O4S/c1-15-5-7-16(8-6-15)18-13-19-24(25-9-10-28(19)27-18)33-14-22(29)26-17-11-20(30-2)23(32-4)21(12-17)31-3/h5-13H,14H2,1-4H3,(H,26,29)

InChI Key

IAQQPPVJEKLXCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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